molecular formula C9H5F4N3S B13693319 2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole

2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole

Cat. No.: B13693319
M. Wt: 263.22 g/mol
InChI Key: LLAVYHRZMNKJBG-UHFFFAOYSA-N
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Description

2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group and the trifluoromethylphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring or the phenyl group.

Scientific Research Applications

2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and fluorinated aromatic compounds, such as:

Uniqueness

What sets 2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the trifluoromethyl group and the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F4N3S

Molecular Weight

263.22 g/mol

IUPAC Name

5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5F4N3S/c10-6-3-4(7-15-16-8(14)17-7)1-2-5(6)9(11,12)13/h1-3H,(H2,14,16)

InChI Key

LLAVYHRZMNKJBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)F)C(F)(F)F

Origin of Product

United States

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